N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-13-4-3-11-5-6-15(10(2)17)8-12(11)7-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRIPGLWCBDYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require refluxing the reactants in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: This reaction can further reduce the compound to simpler amine derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are critical for cell cycle regulation and DNA synthesis, respectively.
Case Studies:
- Cell Line Studies: In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an effective anticancer agent.
- Molecular Docking Studies: Computational analyses have shown favorable binding affinities to targets involved in cancer signaling pathways, indicating a mechanism of action that warrants further investigation.
Neuropharmacological Potential
The compound also shows promise in neuropharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could lead to potential applications in treating neurodegenerative diseases or psychiatric disorders.
Case Studies:
- Receptor Interaction Studies: Research has indicated that this compound may act as a modulator of neurotransmitter receptors, influencing neurological pathways.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroisoquinoline Core: This can be achieved through cyclization reactions starting from β-phenylethylamine derivatives.
- Acetylation: The core structure is then acetylated using acetic anhydride.
- Purification: The final product requires purification to enhance yield and purity.
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing the efficiency of the synthesis process.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and oxidative stress pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following analogs are discussed based on structural and functional similarities:
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (BI83117)
- Molecular Formula : C₁₉H₁₉FN₂O₂
- Key Features : Incorporates a 4-fluorophenyl group on the acetamide side chain.
- Fluorine’s electron-withdrawing nature may stabilize the molecule against metabolic degradation (e.g., cytochrome P450 oxidation) .
- Commercial Availability : Priced at $8–$11 per gram, indicating its use as a research tool .
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide (BG15569)
- Molecular Formula : C₁₉H₁₉FN₂O₂S
- Key Features : Replaces the acetamide’s oxygen with a sulfur atom (sulfanyl group).
- Increased molecular weight (358.43 g/mol) may reduce solubility in aqueous media compared to BI83117 .
Pyrimidinylamino-Benzenesulfonamide Derivative (5d)
- Key Features: A complex derivative with a pyrimidinylamino group and benzenesulfonamide substituent.
- Synthesis : Microwave-assisted coupling yielded 19.2% product, suggesting synthetic challenges compared to simpler analogs .
- Increased steric bulk could reduce membrane permeability but enhance specificity for certain protein targets .
Metabolic and Stability Considerations
- Parent Compound: The acetyl and acetamide groups may undergo hydrolysis or conjugation (e.g., glutathione adducts), as seen in methazolamide metabolites (). However, the tetrahydroisoquinoline core may confer greater metabolic stability compared to thiadiazole-based drugs .
- Fluorinated Analogs (BI83117, BG15569) : Fluorine and sulfur substituents likely slow Phase I metabolism, extending half-life .
- Sulfonamide Derivative (5d) : The benzenesulfonamide group may undergo sulfation or glucuronidation, similar to other sulfonamide drugs .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.
Structural Characteristics
The compound features a tetrahydroisoquinoline core with an acetyl group. This bicyclic structure is known for its presence in various biologically active molecules. The molecular formula is with a molecular weight of approximately 219.27 g/mol. Its unique structure contributes to its pharmacological properties and interactions with biological targets.
This compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in critical signaling pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are crucial in cancer progression .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in various cancer cell lines. The mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death .
- Receptor Interaction : It may interact with neurotransmitter receptors, showing potential effects on neurological disorders by modulating receptor activity .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound has a significant inhibitory effect on the proliferation of HepG2 hepatocellular carcinoma cells with an IC50 value lower than that of standard chemotherapeutics like Doxorubicin .
- Neuroprotective Effects : A study indicated that this compound could reduce neurodegeneration in models of NMDA-lesion-induced damage by inhibiting specific receptor pathways associated with excitotoxicity .
- Mechanistic Insights : Molecular docking studies have revealed that the compound binds effectively to target enzymes and receptors, suggesting a strong potential for therapeutic applications in cancer and neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydroisoquinoline core with acetyl group | Anticancer activity |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide | Tetrahydroisoquinoline core with m-tolyl group | Potential enzyme inhibition |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-furan-2-carboxamide | Incorporates furan ring | Reported antitumor activity |
Q & A
What spectroscopic and analytical techniques are recommended for characterizing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?
Answer:
For structural elucidation, use a combination of 1H/13C NMR to identify proton and carbon environments, high-resolution mass spectrometry (HRMS) to confirm molecular weight and formula (C11H14N2O, 190.24 g/mol), and infrared spectroscopy (IR) to detect functional groups like acetyl and amide bonds . Advanced techniques such as X-ray crystallography may resolve stereochemical ambiguities. Cross-validation with computational tools (e.g., density functional theory) ensures accuracy when spectral data conflicts arise .
How can researchers optimize the synthetic yield of this compound?
Answer:
Key strategies include:
- Reaction conditions : Use anhydrous solvents (e.g., 1,4-dioxane) and catalysts like ZnCl2 to enhance acetylation efficiency .
- Temperature control : Reflux conditions (e.g., 10–12 hours) improve intermediate stability .
- Purification : Employ column chromatography for intermediates and recrystallization (e.g., ethyl acetate/petroleum ether) for final products to minimize impurities .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry dynamically .
What strategies address conflicting spectral data during structural elucidation?
Answer:
- Multi-technique validation : Combine NMR, HRMS, and IR to cross-check functional groups and molecular connectivity .
- Isotopic labeling : Use deuterated solvents to distinguish overlapping proton signals in NMR .
- Computational modeling : Compare experimental data with simulated spectra from software like Gaussian or ADF to resolve ambiguities .
- Repeat experiments : Ensure consistency by replicating synthesis and analysis under controlled conditions .
What are the potential pharmacological applications of this compound?
Answer:
This compound’s tetrahydroisoquinoline core is structurally analogous to bioactive molecules, suggesting:
- Anticancer activity : Derivatives like N-phenyltetrahydronaphthalene acetamides exhibit cytotoxicity via apoptosis induction .
- Antimicrobial potential : Structural similarity to tetrahydroquinoline derivatives supports exploration against bacterial/fungal targets .
- Neuropharmacology : The acetylated amine group may modulate neurotransmitter pathways, akin to N-methyl-norsalsolinol derivatives .
How should researchers design experiments to assess the biological activity of this compound?
Answer:
- In vitro screening : Use cell lines (e.g., MCF-7 for cancer) to evaluate cytotoxicity via MTT assays, followed by mechanistic studies (e.g., flow cytometry for apoptosis) .
- Dose-response analysis : Establish IC50 values and compare with control compounds (e.g., doxorubicin) .
- In vivo models : Test efficacy in xenograft mice, monitoring tumor regression and pharmacokinetics (e.g., bioavailability, half-life) .
- Target identification : Employ molecular docking or CRISPR screening to identify protein targets (e.g., kinases, receptors) .
What key physicochemical properties must be characterized for formulation studies?
Answer:
- Solubility : Assess in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .
- Stability : Conduct accelerated degradation studies under heat, light, and humidity to identify degradation products .
- Partition coefficient (LogP) : Determine via shake-flask method or HPLC to predict membrane permeability .
- Thermal properties : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic forms .
How can discrepancies in biological activity data across studies be resolved?
Answer:
- Standardize assays : Use identical cell lines, serum concentrations, and incubation times to minimize variability .
- Metabolic profiling : Investigate hepatic metabolism (e.g., cytochrome P450 enzymes) to identify active/inactive metabolites .
- Data normalization : Express activity relative to positive/negative controls and account for batch-to-batch compound variability .
- Collaborative validation : Replicate findings in independent labs with blinded samples to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
